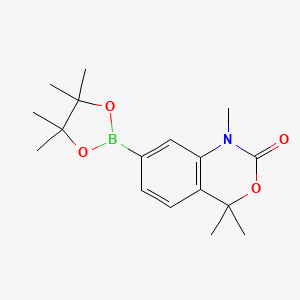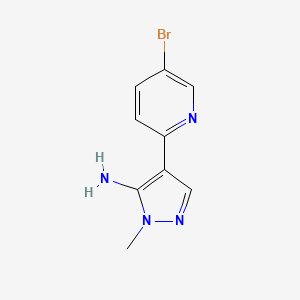
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is a brominated phenolic compound Brominated phenols are known for their diverse biological activities and applications in various fields, including pharmaceuticals and materials science
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone typically involves the bromination of phenolic precursors. One common method is the use of N-bromosuccinimide (NBS) in the presence of a catalyst such as para-toluenesulfonic acid (TsOH) in ACS-grade methanol. This reaction is highly selective for ortho-bromination and can be completed in short reaction times (15-20 minutes) with high yields .
Industrial Production Methods
Industrial production of brominated phenols often involves large-scale bromination reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and yield, ensuring the consistent production of high-purity compounds.
化学反应分析
Types of Reactions
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The bromine atoms can be reduced to form the corresponding phenols.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Phenolic compounds with reduced bromine content.
Substitution: Various substituted phenolic derivatives depending on the nucleophile used.
科学研究应用
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its biological activities.
Industry: Utilized in the production of advanced materials, including liquid crystals and polymers.
作用机制
The biological activity of (3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is attributed to its ability to interact with various molecular targets. It can inhibit bacterial cell division by targeting proteins such as FtsZ, which is essential for bacterial cytokinesis . Additionally, its antioxidant properties are due to its ability to scavenge free radicals and reduce oxidative stress.
相似化合物的比较
Similar Compounds
(3-Bromo-4-hydroxyphenyl)(phenyl)methanone: Similar structure but lacks the additional bromine atom.
3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Contains an isoxazole ring instead of a methanone group.
Uniqueness
(3-Bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone is unique due to its dual bromination and hydroxylation, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
5393-45-3 |
|---|---|
分子式 |
C13H8Br2O3 |
分子量 |
372.01 g/mol |
IUPAC 名称 |
(3-bromo-4-hydroxyphenyl)-(5-bromo-2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C13H8Br2O3/c14-8-2-4-11(16)9(6-8)13(18)7-1-3-12(17)10(15)5-7/h1-6,16-17H |
InChI 键 |
PBKFCHWMYIGUBO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1C(=O)C2=C(C=CC(=C2)Br)O)Br)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


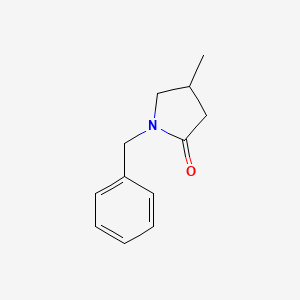
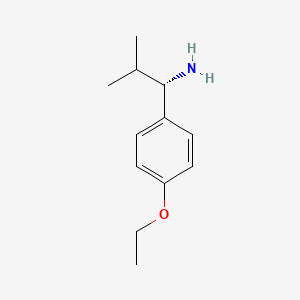


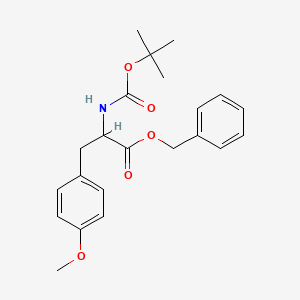
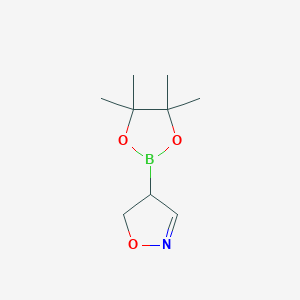
![2-Chloro-1-(8-oxa-2-azaspiro[4.5]decan-2-yl)ethanone](/img/structure/B13984699.png)
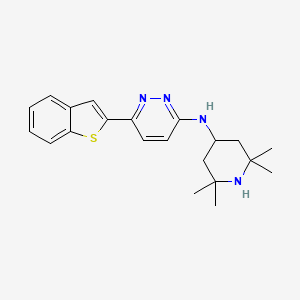
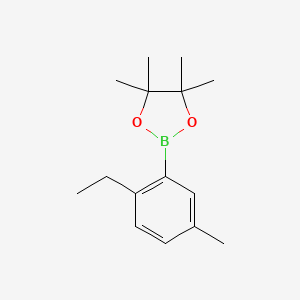
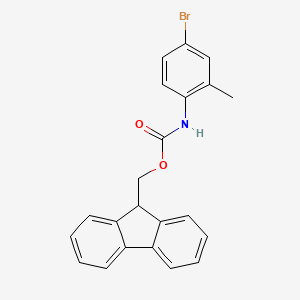
![Ethanone, 1-[4-(3-hydroxy-3-methyl-1-butynyl)phenyl]-](/img/structure/B13984719.png)
![4-((1-Hydroxy-1,3-dihydrobenzo[c][1,2]oxaborol-4-yl)oxy)benzonitrile](/img/structure/B13984723.png)
